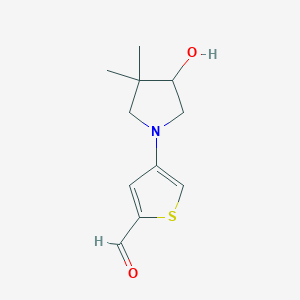
4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a pyrrolidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiophene and pyrrolidine rings endows it with unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective hydroxylation reactions.
Formation of the Thiophene Ring: The thiophene ring is constructed using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Aldehyde Functionalization:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The aldehyde group can participate in condensation reactions to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is investigated for its use in organic semiconductors and light-emitting diodes due to the electronic properties of the thiophene ring.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and pyrrolidine-substituted molecules. For example:
Thiophene-2-carbaldehyde: Lacks the pyrrolidine substitution but shares the thiophene ring and aldehyde group.
4-Hydroxy-3,3-dimethylpyrrolidine: Lacks the thiophene ring but shares the pyrrolidine structure and hydroxy group.
The uniqueness of 4-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde lies in the combination of both the thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(2)7-12(4-10(11)14)8-3-9(5-13)15-6-8/h3,5-6,10,14H,4,7H2,1-2H3 |
InChI Key |
MGHRVYASZSCWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1O)C2=CSC(=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


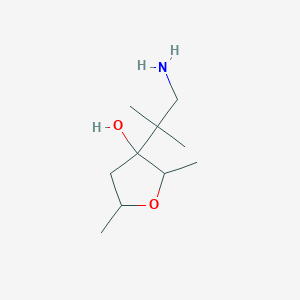
![1-ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B15259218.png)
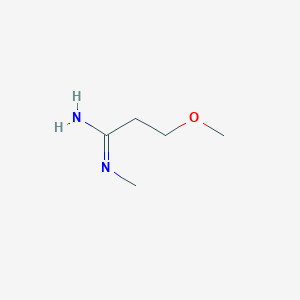

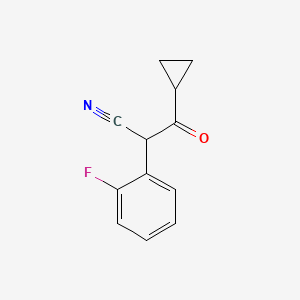

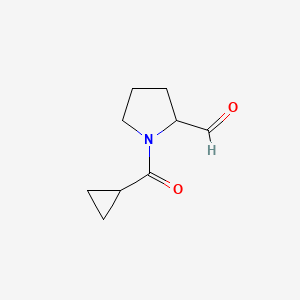
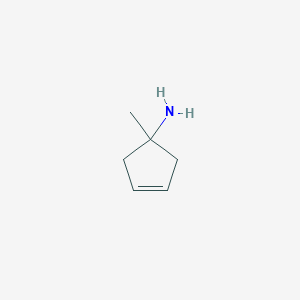
![Octahydrocyclopenta[b]morpholine-4-carboximidamide](/img/structure/B15259263.png)
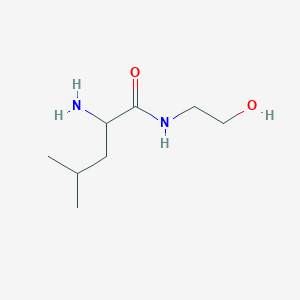



![2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one](/img/structure/B15259275.png)
